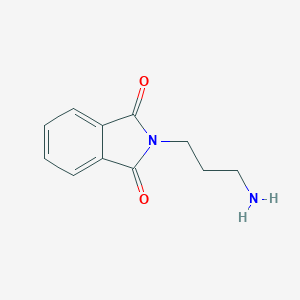
2-(3-氨基丙基)异吲哚啉-1,3-二酮
描述
2-(3-Aminopropyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3
科学研究应用
2-(3-Aminopropyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have been evaluated for their anticonvulsant and analgesic activities.
Industry: The compound is used in the production of polymers, dyes, and other materials.
作用机制
Target of Action
The primary target of 2-(3-Aminopropyl)isoindoline-1,3-dione, also known as N-(3-AMINO-PROPYL)-PHTHALIMIDE, is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with the hD2R at its allosteric binding site . The interaction involves several amino acid residues within the receptor . This binding can modulate the receptor’s activity, leading to changes in downstream signaling pathways.
Biochemical Pathways
The interaction of the compound with hD2R affects the dopaminergic signaling pathway . This pathway plays a key role in various neurological processes. The modulation of this pathway by the compound can lead to changes in these processes, potentially influencing behavior and motor control.
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good affinities and some pharmacokinetic parameters
Result of Action
One study suggests that isoindolines, including this compound, have the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have neuroprotective effects.
生化分析
Biochemical Properties
2-(3-Aminopropyl)isoindoline-1,3-dione has been found to interact with the human dopamine receptor D2 . The compound acts as a ligand, interacting with the main amino acid residues at the receptor’s allosteric binding site . This suggests that 2-(3-Aminopropyl)isoindoline-1,3-dione could play a role in modulating dopamine signaling pathways.
Cellular Effects
Some isoindoline derivatives have been shown to exhibit anticonvulsant activity in animal models . This suggests that 2-(3-Aminopropyl)isoindoline-1,3-dione may influence cellular processes related to neuronal firing and signaling .
Molecular Mechanism
Its interaction with the dopamine receptor D2 suggests that it may exert its effects through modulation of dopamine signaling
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-Aminopropyl)isoindoline-1,3-dione appear to vary with dosage . For instance, one isoindoline derivative exhibited anticonvulsant activity at a specific dose in a maximal electroshock (MES) model . The specific dosage effects of 2-(3-Aminopropyl)isoindoline-1,3-dione have not been fully explored.
Metabolic Pathways
Given its interaction with the dopamine receptor D2, it may be involved in pathways related to dopamine signaling
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 3-aminopropylamine. The reaction is carried out under reflux conditions in a suitable solvent such as toluene. The process involves the formation of an intermediate, which subsequently cyclizes to form the desired isoindoline-1,3-dione derivative .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. One approach involves the use of green chemistry principles, such as solventless conditions and the use of catalysts like SiO2-tpy-Nb. This method not only enhances the efficiency of the reaction but also minimizes environmental impact .
化学反应分析
Types of Reactions
2-(3-Aminopropyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted isoindoline-1,3-dione compounds .
相似化合物的比较
Similar Compounds
2-(3-Chloropropyl)isoindoline-1,3-dione: Similar in structure but with a chlorine atom instead of an amino group.
N-Substituted isoindoline-1,3-dione derivatives: These compounds have various substituents on the nitrogen atom, leading to different biological activities.
Uniqueness
2-(3-Aminopropyl)isoindoline-1,3-dione is unique due to its amino group, which allows for a wide range of chemical modifications and interactions with biological targets. This makes it a versatile compound for various applications in medicinal chemistry and material science .
属性
IUPAC Name |
2-(3-aminopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMYNTUZHJDDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559555 | |
| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4773-14-2 | |
| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4773-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Aminopropyl)phthalimide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


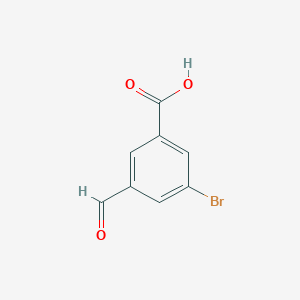
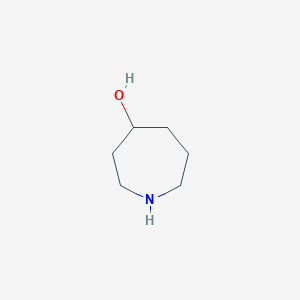
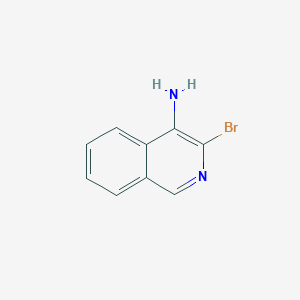
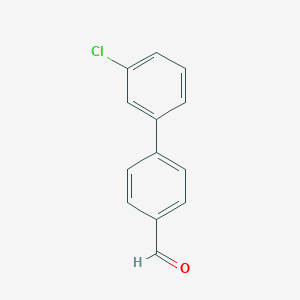
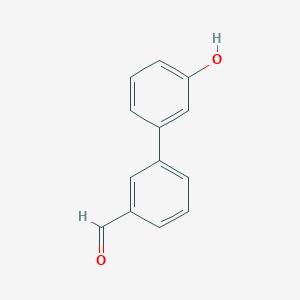
![4-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112590.png)
![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B112592.png)
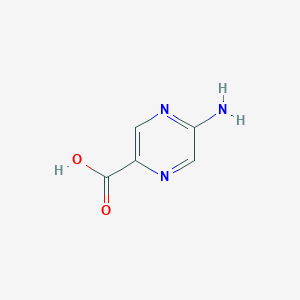
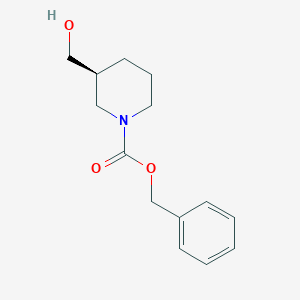
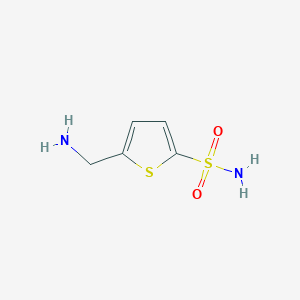
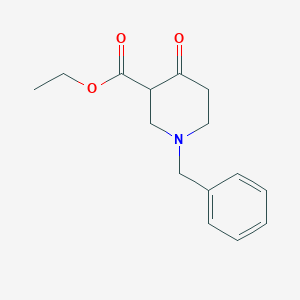
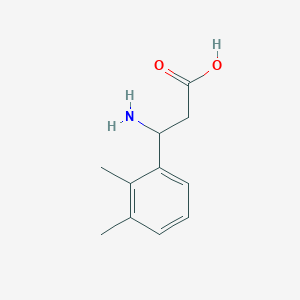
![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)

